(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Medicinal chemistry CNS drug design Fluorine substitution effects

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920802-28-4) is a chiral, enantiopure morpholine derivative in the 2-aryl-4-alkylmorpholine subclass. It has a molecular formula of C₁₃H₁₆FNO, a molecular weight of 221.27 g/mol, a calculated XlogP of 2.6, and a topological polar surface area of 12.5 Ų.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
CAS No. 920802-28-4
Cat. No. B12640501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
CAS920802-28-4
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESC=CCN1CCOC(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1
InChIKeyFGGVMWAYZLXZKE-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine: Chiral Morpholine Building Block for CNS-Focused Medicinal Chemistry


(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine (CAS 920802-28-4) is a chiral, enantiopure morpholine derivative in the 2-aryl-4-alkylmorpholine subclass. It has a molecular formula of C₁₃H₁₆FNO, a molecular weight of 221.27 g/mol, a calculated XlogP of 2.6, and a topological polar surface area of 12.5 Ų . The compound carries a 3-fluorophenyl substituent at the morpholine C2 position (R configuration) and an N-allyl group at position 4, and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting the central nervous system [1].

Why Generic (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine Substitutes Are Not Interchangeable


Within the 2-aryl-4-alkylmorpholine series, small structural changes produce large differences in lipophilicity, hydrogen-bonding capacity, and chiral recognition, all of which directly impact pharmacokinetics and target selectivity in CNS programs. The 3-fluorophenyl regioisomer, the N-allyl group, and the (R) configuration each contribute independently to the compound's physicochemical profile – a 2.6 XlogP, zero hydrogen-bond donors, and a compact polar surface area of 12.5 Ų . Swapping to the (S) enantiomer, the 4-fluorophenyl isomer, or the N–H (non-allylated) analog can shift these properties outside acceptable CNS drug-like space, alter monoamine transporter selectivity profiles observed for this scaffold [1], or change metabolic vulnerability at the morpholine nitrogen. Consequently, generic substitution without head-to-head comparative data introduces unacceptable risk when structure–activity relationships depend on precise steric, electronic, and stereochemical congruence.

Quantitative Differentiation Evidence for (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine vs. Closest Analogs


Fluorine Regioisomerism: 3-Fluorophenyl vs. 4-Fluorophenyl – Lipophilicity and Electrostatic Difference

The 3-fluorophenyl regioisomer of (2R)-2-aryl-4-(prop-2-en-1-yl)morpholine [target compound CAS 920802-28-4] differs from the 4-fluorophenyl analog [CAS 920802-18-2] in the position of the fluorine substituent. The target compound has a calculated XlogP of 2.6 and a topological polar surface area (TPSA) of 12.5 Ų, while the 4-fluorophenyl isomer, despite identical molecular formula (C₁₃H₁₆FNO, MW 221.27), differs in dipole moment orientation and may exhibit altered TPSA due to the different spatial orientation of the fluorine atom relative to the morpholine ring . This positional difference alters molecular electrostatic potential distribution and can shift inhibitor binding mode within monoamine transporter binding pockets, as demonstrated in structure–activity relationship studies of closely related 2-arylmorpholine norepinephrine reuptake inhibitors [1].

Medicinal chemistry CNS drug design Fluorine substitution effects

N-Allyl Substitution vs. N–H: Impact on CNS Drug-Like Properties

The N-allyl group in the target compound [CAS 920802-28-4] distinguishes it from (2R)-2-(3-fluorophenyl)morpholine [CAS 920802-29-5], which bears a secondary amine at the morpholine nitrogen. The target compound has zero hydrogen-bond donors (HBD = 0), while the N–H analog possesses one HBD. In the context of CNS drug design, reducing HBD count from 1 to 0 is correlated with improved passive blood–brain barrier permeability, as hydrogen-bond donors penalize CNS penetration in multiple in silico models . Additionally, the allyl group increases calculated XlogP (2.6 vs. the N–H analog, for which predicted values are lower [1]) and introduces a metabolically labile site for oxidative biotransformation, which can be exploited proactively in prodrug design or in tuning metabolic stability.

Drug-likeness Blood-brain barrier penetration Morpholine N-substitution

Chirality: (R) vs. (S) Enantiomer – Stereochemical Impact on Target Recognition

The (R) enantiomer [CAS 920802-28-4] and the (S) enantiomer [(2S)-2-(3-fluorophenyl)-4-(prop-2-en-1-yl)morpholine, CAS 920798-69-2] are distinct chemical entities with identical connectivity but opposite configuration at the C2 stereocenter. In the broader 2-arylmorpholine class, enantioselective binding to the norepinephrine transporter (NET) is well-documented: in reboxetine-analog series, the absolute configuration at the morpholine 2-position determines the magnitude of NET inhibition, with (R) and (S) isomers often differing by ≥3-fold in Ki [1]. Although direct binding data for the target compound are not publicly available, the class-level SAR strongly indicates that the (R) configuration is non-trivially linked to the desired pharmacology when this scaffold is employed in NRI programs [2].

Enantioselectivity Chiral resolution Monoamine transporter

Synthetic Utility: The N-Allyl Group as a Versatile Functional Handle

The terminal alkene of the N-allyl group in the target compound provides a chemically orthogonal reactive handle absent in the N–H, N-alkyl, or N-benzyl analogs. This alkene can undergo olefin metathesis, hydroboration–oxidation, epoxidation, or thiol–ene click reactions, enabling late-stage diversification [1]. In contrast, (2R)-2-(3-fluorophenyl)morpholine [CAS 920802-29-5] requires a separate alkylation step to install a functionalizable side chain, adding a synthetic transformation and potentially reducing overall yield. The allyl group is also compatible with palladium-catalyzed cross-coupling after appropriate activation, providing access to a broader chemical space from a common intermediate [2].

Synthetic intermediate Click chemistry Morpholine library synthesis

Application Scenarios for (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine in Drug Discovery and Chemical Biology


Late-Stage Diversification in CNS NRI Lead Optimization

The target compound serves as a key intermediate for synthesizing libraries of 2-arylmorpholine-based norepinephrine reuptake inhibitors (NRIs). Its (R) configuration at C2, 3-fluorophenyl substitution pattern, and N-allyl group collectively provide the core pharmacophore elements identified in reboxetine-analog SAR studies . Medicinal chemistry teams can utilize the terminal alkene for late-stage diversification via olefin metathesis or thiol–ene chemistry to explore substituent effects on NET selectivity over serotonin and dopamine transporters [1].

Chiral Building Block for Enantioselective Synthesis of Sigma Receptor Ligands

Substituted morpholine derivatives with aryl and allyl substituents have been investigated as sigma-1 and sigma-2 receptor ligands for pain indications . The (R)-configured target compound provides a pre-resolved chiral scaffold that can be elaborated to sigma receptor-targeting analogs, bypassing costly chiral separation steps at later stages of the synthetic route [1].

Chemical Probe Synthesis for Target Engagement Studies

The N-allyl handle allows direct installation of affinity tags or fluorophores via thiol–ene conjugation, enabling the creation of chemical probes for cellular target engagement or photoaffinity labeling studies. The compound's favorable CNS drug-like physicochemical profile (HBD = 0, XlogP = 2.6, TPSA = 12.5 Ų) makes it particularly suited for generating probes intended for intracellular target identification in neuronal cell models.

Process Chemistry Development for Chiral Morpholine Intermediates

The compound's utility as a synthetic intermediate is underscored by patents describing efficient routes to optically active 2-aryl-substituted morpholine compounds . Process chemists evaluating scalable routes to chiral morpholine APIs can use the target compound as a reference standard for method development, including chiral HPLC method validation and enantiomeric excess determination [1].

Quote Request

Request a Quote for (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.